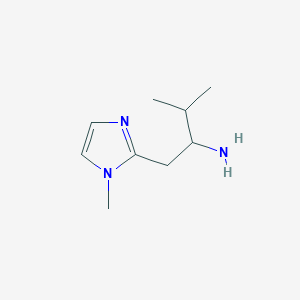
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that features a triazole ring substituted with cyclopropyl and cyclopropylmethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition of azides with alkynes, known as the Huisgen 1,3-dipolar cycloaddition. This reaction can be catalyzed by copper (CuAAC) or can proceed under metal-free conditions. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. The choice of catalysts, solvents, and purification methods are tailored to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the carbon atoms adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
作用機序
The mechanism of action of 5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with biological macromolecules, influencing their function. The cyclopropyl groups may enhance the compound’s stability and binding affinity to its targets .
類似化合物との比較
Similar Compounds
- 5-Cyclopropyl-1-phenyl-1H-pyrazole-4-carboxylic acid
- 5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid
- 1,5-Disubstituted 1,2,3-triazoles
Uniqueness
5-Cyclopropyl-1-(cyclopropylmethyl)-1h-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both cyclopropyl and cyclopropylmethyl groups, which confer distinct steric and electronic properties. These features can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications .
特性
分子式 |
C10H13N3O2 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
5-cyclopropyl-1-(cyclopropylmethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C10H13N3O2/c14-10(15)8-9(7-3-4-7)13(12-11-8)5-6-1-2-6/h6-7H,1-5H2,(H,14,15) |
InChIキー |
DXEBGLUFULEWLK-UHFFFAOYSA-N |
正規SMILES |
C1CC1CN2C(=C(N=N2)C(=O)O)C3CC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Tert-butyl 6-amino-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B13525724.png)

amine](/img/structure/B13525734.png)






![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)

